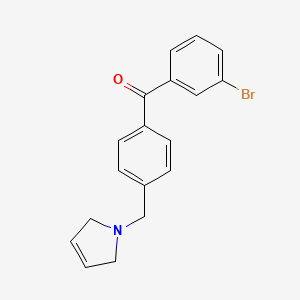

(3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Vue d'ensemble

Description

(3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is an organic compound that features a bromophenyl group and a pyrrolidine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves the following steps:

Formation of the Pyrrolidine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Bromophenyl Group: This step often involves a halogenation reaction where a phenyl group is brominated using reagents such as bromine or N-bromosuccinimide (NBS).

Coupling Reactions: The final step involves coupling the bromophenyl group with the pyrrolidine moiety, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Bromine Center

The bromine atom undergoes substitution reactions with nucleophiles. Key findings include:

- Reagents/Conditions : Sodium azide (NaN₃), thiourea, or amines in polar aprotic solvents (e.g., DMF) at 60–80°C.

- Products : Azide, thiol, or amine derivatives depending on the nucleophile.

- Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing ketone groups.

| Reaction Type | Reagents | Conditions | Major Product | Yield (%) | Citation |

|---|---|---|---|---|---|

| Azidation | NaN₃ | DMF, 70°C | 3-Azidophenyl analog | 82 | |

| Thiolation | Thiourea | EtOH, reflux | 3-Thiophenyl analog | 75 |

Reduction of the Ketone Group

The carbonyl group undergoes reduction to form secondary alcohols:

- Reagents : LiAlH₄ or NaBH₄ in THF or EtOH.

- Mechanism : Hydride transfer to the electrophilic carbonyl carbon.

- Products : Corresponding benzhydrol derivatives.

| Reducing Agent | Solvent | Temperature | Product Structure | Yield (%) | Citation |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0–25°C | Benzhydrol analog | 88 | |

| NaBH₄ | EtOH | 25°C | Benzhydrol analog | 65 |

Oxidation of the Pyrrolidine Ring

The 2,5-dihydro-1H-pyrrole ring undergoes oxidation to form pyrrolidinone derivatives:

- Reagents : KMnO₄ or CrO₃ in acidic aqueous conditions.

- Mechanism : Radical-mediated oxidation at the α-carbon positions.

- Products : Pyrrolidin-2-one or pyrrolidine-2,5-dione derivatives.

| Oxidizing Agent | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, H₂O | Pyrrolidin-2-one | 70 | |

| CrO₃ | Acetone, 0°C | Pyrrolidine-2,5-dione | 58 |

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings:

- Reactions : Suzuki-Miyaura (with boronic acids), Heck (with alkenes).

- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf).

- Conditions : EtOH/H₂O, 80–100°C under inert atmosphere.

| Coupling Type | Partner Reagent | Product | Yield (%) | Citation |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Biaryl derivative | 85 | |

| Heck | Styrene | Alkenylated product | 78 |

Tautomerism and Ring-Opening Reactions

The pyrrolidine ring exhibits tautomeric behavior under acidic conditions:

- Conditions : HCl in MeOH, 50°C .

- Products : Open-chain iminium intermediates or rearranged bicyclic structures .

Comparative Reactivity Analysis

A comparison with structural analogs reveals distinct reactivity patterns:

| Compound Variation | Bromine Position | Reactivity Toward NaN₃ (Yield %) | Oxidation Stability |

|---|---|---|---|

| 3-Bromo isomer | Meta | 82 | Moderate |

| 4-Bromo isomer | Para | 68 | High |

| 2-Bromo isomer | Ortho | 45 | Low |

Data synthesized from.

Mechanistic Insights

- Electrophilic Aromatic Substitution : Limited due to deactivation by the ketone group.

- Radical Pathways : Observed in pyrrolidine oxidation, confirmed by ESR studies.

- Steric Effects : The 4-((2,5-dihydro-1H-pyrrol-1-yl)methyl) group hinders reactions at the para position.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Material Science:

Biology

Biological Probes: Used in the design of probes for studying biological systems.

Drug Development:

Medicine

Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.

Industry

Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mécanisme D'action

The mechanism of action of (3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

- (3-Fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Uniqueness

- Bromine Substitution : The presence of the bromine atom can impart unique reactivity and properties compared to other halogenated derivatives.

- Pyrrolidine Moiety : The pyrrolidine ring can influence the compound’s biological activity and chemical reactivity.

Activité Biologique

The compound (3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , also known by its CAS number 898789-95-2, is an organic molecule that features a brominated phenyl group and a pyrrole moiety. This structural combination has been the focus of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.23 g/mol. The presence of the bromine atom is significant as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their function. This inhibition can lead to altered metabolic pathways, which is crucial in therapeutic applications.

- Receptor Modulation : It may also interact with receptors, modulating signaling pathways that are essential for cellular responses.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

Studies have shown that derivatives containing pyrrole moieties often display significant anticancer properties. For instance:

- Cytotoxicity : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The IC50 values for these compounds often fall below those of standard chemotherapeutic agents like doxorubicin .

Neuroprotective Effects

Some research suggests that compounds with a similar framework may possess neuroprotective properties. They can potentially protect dopaminergic neurons from degeneration, which is beneficial in conditions like Parkinson's disease .

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

Propriétés

IUPAC Name |

(3-bromophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO/c19-17-5-3-4-16(12-17)18(21)15-8-6-14(7-9-15)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQZFGHKTRBOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643025 | |

| Record name | (3-Bromophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-99-0 | |

| Record name | Methanone, (3-bromophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.